molecular formula C9H9ClO4 B1349881 2-Chloro-4,5-dimethoxybenzoic acid CAS No. 60032-95-3

2-Chloro-4,5-dimethoxybenzoic acid

Cat. No.: B1349881
CAS No.: 60032-95-3
M. Wt: 216.62 g/mol
InChI Key: CHMWIAHMSOASPM-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and two methoxy groups at the fourth and fifth positions

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4,5-dimethoxybenzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals and other organic compounds . .

Mode of Action

The mode of action of this compound is not well-documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. For example, benzoic acid derivatives can participate in reactions at the benzylic position . .

Biochemical Pathways

Benzoic acid derivatives can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . .

Pharmacokinetics

The compound is a solid at room temperature , which may affect its bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by temperature, as it is a solid at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,5-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4,5-dimethoxybenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4,5-Dimethoxybenzoic acid+SOCl22-Chloro-4,5-dimethoxybenzoic acid+SO2+HCl\text{4,5-Dimethoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,5-Dimethoxybenzoic acid+SOCl2​→2-Chloro-4,5-dimethoxybenzoic acid+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted derivatives (e.g., 2-amino-4,5-dimethoxybenzoic acid).

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 3-Chloro-4,5-dimethoxybenzoic acid
  • 4,5-Dimethoxybenzoic acid

Uniqueness

2-Chloro-4,5-dimethoxybenzoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWIAHMSOASPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373909
Record name 2-chloro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60032-95-3
Record name 2-chloro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60032-95-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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